4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid
Overview
Description
4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the esterification of terephthalic acid with ethylene glycol to form a monoester. This intermediate is then further reacted with 4-hydroxybenzoic acid under controlled conditions to introduce the hydroxyethoxy group. The final step involves the esterification of the resulting compound with another molecule of terephthalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-purity reagents and solvents are employed to ensure the quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base catalysts.
Oxidation: Conversion of the hydroxyethoxy group to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Hydrolysis: Requires water and either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Esterification: Produces various esters depending on the alcohol used.
Hydrolysis: Yields terephthalic acid, 4-hydroxybenzoic acid, and ethylene glycol.
Oxidation: Results in the formation of carboxylic acids from the hydroxyethoxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing polymers and other advanced materials.
Biology and Medicine
In biological and medical research, derivatives of this compound are explored for their potential as drug delivery agents. The ester and ether linkages can be modified to control the release of therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty polymers and resins. Its ability to form strong, flexible materials makes it suitable for applications in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism by which 4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid exerts its effects depends on its application. In drug delivery, for example, the ester linkages can be hydrolyzed in the body to release active pharmaceutical ingredients. The hydroxyethoxy group can interact with biological molecules, facilitating targeted delivery and controlled release.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: A simpler dicarboxylic acid used in the production of polyesters.
4-Hydroxybenzoic acid: A precursor in the synthesis of parabens and other esters.
Ethylene glycol: A diol used in the production of polyesters and antifreeze.
Uniqueness
4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid is unique due to its multiple ester and ether linkages, which provide a combination of properties not found in simpler compounds. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Properties
IUPAC Name |
4-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethoxycarbonyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O9/c21-9-10-27-18(24)15-5-7-16(8-6-15)20(26)29-12-11-28-19(25)14-3-1-13(2-4-14)17(22)23/h1-8,21H,9-12H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBVCBDFRCQZMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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